molecular formula C16H13NO3 B4191587 [3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl] acetate

[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl] acetate

Cat. No.: B4191587
M. Wt: 267.28 g/mol
InChI Key: CFXDOJNSZXUOCF-UHFFFAOYSA-N
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Description

[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl] acetate is a benzoxazole derivative that has garnered attention in the scientific community due to its diverse applications. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with a phenyl acetate group. Benzoxazole derivatives are known for their wide range of biological activities, making them valuable in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl] acetate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or acid derivative. One common method involves the reaction of 2-aminophenol with an aromatic aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and an oxidizing agent like hydrogen peroxide (H₂O₂) in ethanol at 50°C . This reaction yields the benzoxazole core, which can then be acetylated to form the final product.

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl] acetate has numerous applications in scientific research:

Mechanism of Action

The exact mechanism of action of [3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl] acetate is not fully understood. it is believed to exert its effects through the inhibition of enzymes and signaling pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and nuclear factor kappa B (NF-κB), a transcription factor regulating inflammatory responses. Additionally, it exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(5-Methyl-1,3-benzoxazol-2-yl)phenyl] acetate stands out due to its specific combination of a benzoxazole ring and a phenyl acetate group, which imparts unique chemical properties and biological activities

Properties

IUPAC Name

[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-10-6-7-15-14(8-10)17-16(20-15)12-4-3-5-13(9-12)19-11(2)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXDOJNSZXUOCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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